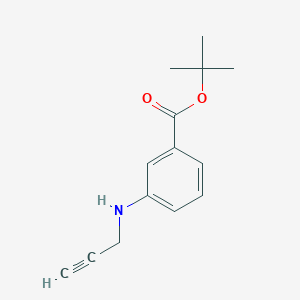

Tert-butyl 3-(prop-2-ynylamino)benzoate

Descripción

Tert-butyl 3-(prop-2-ynylamino)benzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position and a prop-2-ynylamino (propargylamine) substituent at the meta position (C3) of the aromatic ring. This compound is structurally characterized by its bulky tert-butyl group, which enhances steric hindrance and lipophilicity, and the propargylamine moiety, which introduces reactivity for applications such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . Its synthesis typically involves nucleophilic substitution or coupling reactions to introduce the propargylamine group, followed by esterification with tert-butanol.

Propiedades

IUPAC Name |

tert-butyl 3-(prop-2-ynylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-5-9-15-12-8-6-7-11(10-12)13(16)17-14(2,3)4/h1,6-8,10,15H,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSHSMGFMCPMBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(prop-2-ynylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with tert-butyl chloroformate to form the tert-butyl ester. This intermediate is then reacted with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-ynylamino group.

Industrial Production Methods

Industrial production methods for tert-butyl 3-(prop-2-ynylamino)benzoate would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 3-(prop-2-ynylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The prop-2-ynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-ynyl group can yield aldehydes or ketones, while reduction of a nitro group would produce an amine.

Aplicaciones Científicas De Investigación

Tert-butyl 3-(prop-2-ynylamino)benzoate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying enzyme interactions or as a precursor for bioactive compounds.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-(prop-2-ynylamino)benzoate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-ynylamino group can form covalent bonds with active site residues, leading to inhibition or activation of the target. The tert-butyl ester group may enhance the compound’s stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(prop-2-ynylamino)benzoate with structurally related compounds identified in commercial and research contexts. Key comparison criteria include molecular structure, functional groups, and inferred physicochemical or synthetic properties.

Structural Isomers and Positional Analogs

- Tert-butyl 4-(prop-2-ynylamino)benzoate (): This positional isomer substitutes the propargylamino group at the para (C4) position rather than the meta (C3) position. Para-substituted aromatic compounds often exhibit higher symmetry and crystallinity compared to meta analogs, which could affect solubility or melting points .

Functional Group Variations

- 1-Benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate (): This compound features a tert-butyl ester alongside a pyrazolidine heterocycle. Such structural differences may confer distinct solubility profiles (e.g., increased polarity) and stability under acidic/basic conditions .

(S)-tert-butyl-3-methylpiperazine-1-carboxylate ():

A piperazine derivative with a tert-butyl carbamate group. The tertiary amine in piperazine enhances basicity, while the carbamate group offers hydrolytic stability compared to esters. This compound’s applications likely diverge toward pharmaceutical building blocks (e.g., kinase inhibitors) rather than propargylamine-based conjugation chemistry .

Propargylamine-Containing Analogs

- 5-(4-Methoxyphenyl)-1H-pyrazol-3-amine ():

While lacking the tert-butyl ester, this compound shares an aromatic amine group. The methoxyphenyl-pyrazole scaffold may engage in π-π stacking interactions, contrasting with the alkyne-driven reactivity of the propargylamine group. Such differences highlight trade-offs between aromatic stability and alkyne-mediated functionalization .

Data Table: Comparative Overview of Key Compounds

Research Findings and Implications

- Synthetic Accessibility : The tert-butyl ester group is a common protecting group for carboxylic acids, ensuring stability during synthetic workflows. However, its removal (e.g., via trifluoroacetic acid) may contrast with carbamate deprotection methods .

- Reactivity : Propargylamine derivatives enable modular bioconjugation, whereas pyrazoles or piperazines may prioritize target-specific interactions (e.g., enzyme inhibition).

- Commercial Relevance: Compounds like tert-butyl 4-(prop-2-ynylamino)benzoate are listed in chemical catalogs, suggesting their utility in medicinal chemistry and material science .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.